
5-chloro-2-methanesulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-methanesulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide (CMPP) is an organic compound that has a wide range of applications in scientific research. It is a small molecule that is used in both biochemical and physiological studies to investigate various cellular processes. CMPP is a derivative of pyrimidine, a heterocyclic aromatic compound that is found in many natural products. It is a valuable tool for researchers due to its unique properties and versatility in various experimental settings.
科学研究应用
5-chloro-2-methanesulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide is used in a variety of scientific research applications, including drug discovery, drug metabolism, and pharmacology. It is also used in the study of enzyme inhibition, enzyme kinetics, and protein-protein interactions. 5-chloro-2-methanesulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide has been used to study the structure and function of proteins, as well as the biochemical pathways that regulate their activities. In addition, 5-chloro-2-methanesulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide has been used to study the effects of various drugs on the human body, as well as the mechanisms of action of those drugs.
作用机制
The mechanism of action of 5-chloro-2-methanesulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide is not yet fully understood. However, it is believed to act as a competitive inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is also thought to bind to certain receptors in the body, such as the serotonin receptor, and modulate its activity. In addition, 5-chloro-2-methanesulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide is believed to interact with other molecules, such as proteins and nucleic acids, and affect their activity.
Biochemical and Physiological Effects
5-chloro-2-methanesulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to modulate the activity of certain receptors, such as the serotonin receptor. In addition, 5-chloro-2-methanesulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide has been found to affect the expression of certain genes, such as those involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
The use of 5-chloro-2-methanesulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide in laboratory experiments has several advantages. First, it is a small molecule, which makes it easy to handle and store. Second, it is soluble in a variety of solvents, which makes it suitable for a variety of experimental conditions. Third, it is relatively inexpensive and readily available. However, there are some limitations to the use of 5-chloro-2-methanesulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide in laboratory experiments. For example, it is not very stable and can decompose in the presence of light or heat. In addition, it is not very soluble in water, which can limit its use in aqueous solutions.
未来方向
There are several potential future directions for the use of 5-chloro-2-methanesulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide in scientific research. First, it could be used to study the effects of drugs on the human body, as well as their mechanisms of action. Second, it could be used to investigate the structure and function of proteins, as well as the biochemical pathways that regulate their activities. Third, it could be used to study the effects of various environmental factors, such as pollutants, on the human body. Finally, it could be used to study the effects of various drugs on the immune system.
合成方法
5-chloro-2-methanesulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide can be synthesized from commercially available starting materials, such as 4-phenoxybenzaldehyde and 2-amino-5-chloropyrimidine. The reaction is carried out in a three-step process, starting with the formation of an imidoyl chloride intermediate. This intermediate is then reacted with 4-phenoxybenzaldehyde to form an aldehyde intermediate. Finally, the aldehyde intermediate is treated with 2-amino-5-chloropyrimidine to form the desired compound.
属性
IUPAC Name |
5-chloro-2-methylsulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4S/c1-27(24,25)18-20-11-15(19)16(22-18)17(23)21-12-7-9-14(10-8-12)26-13-5-3-2-4-6-13/h2-11H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDFGKPBJNWDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(methylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

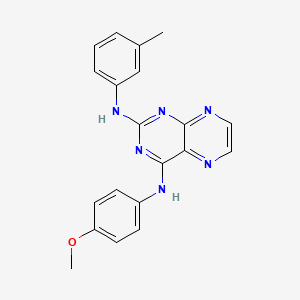
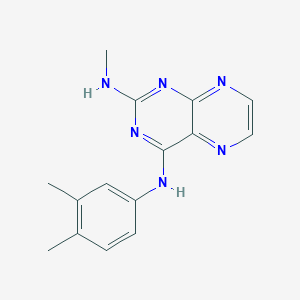
![N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B6421265.png)
![N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine](/img/structure/B6421270.png)
![6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate](/img/structure/B6421282.png)
![4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,5-dimethoxybenzoate](/img/structure/B6421287.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-[(pyridin-3-yl)carbamoyl]propanoic acid](/img/structure/B6421290.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6421297.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6421298.png)
![1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea](/img/structure/B6421302.png)
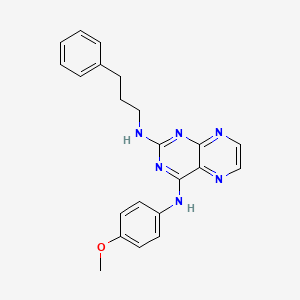
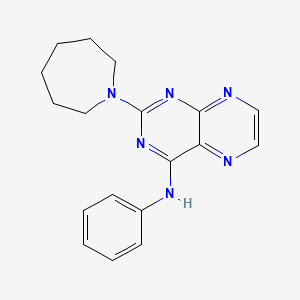
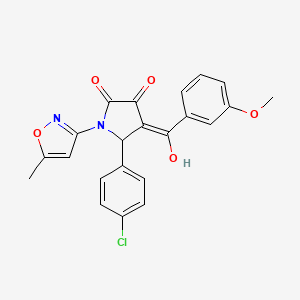
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6421341.png)